Dimethyl (hex-1-en-1-yl)propanedioate
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Overview
Description
Dimethyl (hex-1-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl and hex-1-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (hex-1-en-1-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid with methanol, followed by the addition of hex-1-en-1-yl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (hex-1-en-1-yl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (hex-1-en-1-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (hex-1-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The hex-1-en-1-yl group may also interact with hydrophobic regions of proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of propanedioic acid, with ethyl groups instead of methyl groups.
Dimethyl succinate: An ester of succinic acid, used in organic synthesis and as a solvent.
Uniqueness
Dimethyl (hex-1-en-1-yl)propanedioate is unique due to the presence of the hex-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules and enhances its utility in various research applications.
Properties
CAS No. |
81586-82-5 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dimethyl 2-hex-1-enylpropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
QKZMGCRCEVXMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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